3-Borono-4-methylbenzoic acid
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Boronic acids, including those similar to 3-borono-4-methylbenzoic acid, are typically characterized by their boron-containing functional groups. The exact molecular structure can vary significantly based on the substituents attached to the boron atom. For example, structural elucidation of different boronic acid compounds has revealed diverse coordination polymers and complexes (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
Boronic acids are known for their ability to form stable complexes with various organic compounds, facilitating a wide range of chemical reactions. For example, they participate in C-N bond formation via Cu-catalyzed cross-coupling reactions (S. Rasheed et al., 2014). This property is crucial for the synthesis of complex organic molecules, including carbazole alkaloids.
Physical Properties Analysis
The physical properties of boronic acids can be influenced by their molecular structure and the presence of functional groups. For example, solvent-dependent coordination polymers of similar compounds demonstrate that the physical state and solubility can vary based on the solvent used during synthesis (Pedireddi & Varughese, 2004).
Chemical Properties Analysis
Boronic acids exhibit unique chemical properties due to the boron atom. They are typically Lewis acids, capable of forming reversible covalent complexes with sugars, amino acids, and other diol-containing molecules. This reactivity is crucial for applications in molecular recognition and sensing technologies. For instance, detection methods for boronic acids involve excited-state intramolecular proton-transfer fluorescence, highlighting their distinct chemical behavior (Matthew R. Aronoff et al., 2013).
Scientific Research Applications
Biomedical Applications : Phenylboronic-acid-modified nanoparticles, which are similar in function to 3-Borono-4-methylbenzoic acid, show promise as potential antiviral therapeutics. They have been investigated for their ability to interfere with the Hepatitis C virus's ability to infect healthy hepatocytes (M. Khanal et al., 2013).
Material Science : The use of boronic acids, including derivatives like this compound, has been explored in the creation of boronic acid-functionalized nanoparticles. These materials have applications in areas like sensing and diagnostics due to their unique properties (Junfeng Wang et al., 2005).
Chemical Sensing Technologies : Boronic acids, including this compound and its analogues, are extensively used in molecular recognition and chemosensing technologies. They are particularly effective in targeting substances such as saccharides, alpha-hydroxycarboxylates, and catecholamines (Lei Zhu et al., 2006).
Environmental Applications : Boronic acids are used in the development of novel adsorption materials for the treatment of boron pollution. These materials, including those related to this compound, are effective in adsorbing boron from the environment, showcasing their potential in environmental remediation (Tingting Zhang et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-Borono-4-methylbenzoic acid is likely to involve interactions at the benzylic position. Benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . The boron atom in the compound may also play a role in its interactions with biological targets.
Biochemical Pathways
Benzylic compounds are known to participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w values, suggests that it has low to moderate lipophilicity .
Result of Action
Based on its structure and the known activities of similar compounds, it may have a variety of potential effects, depending on its specific targets and the context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with biological targets . Additionally, the presence of other compounds can influence its activity, either through direct interactions or by affecting the same targets or pathways .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Borono-4-methylbenzoic acid are not fully understood due to the limited research available. Boronic acids, in general, are known to interact with various biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as carbohydrates and nucleic acids. This property could potentially allow this compound to interact with a wide range of enzymes and proteins .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct studies on this compound. Boronic acids have been studied for their potential role in cellular processes. For instance, some boronic acids can inhibit serine proteases, enzymes that play a crucial role in many biological processes .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, which could potentially allow them to interact with various biomolecules and exert effects at the molecular level .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, suggesting that they could potentially be involved in a variety of metabolic pathways .
properties
IUPAC Name |
3-borono-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYTHZGLBLPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597069 | |
Record name | 3-Borono-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170230-88-3 | |
Record name | 3-Borono-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170230-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Borono-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170230-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.